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1-Bromo-2,3,4,5-tetramethoxy-6-

methylbenzene

Cat. No.: B1590507 Get Quote

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-
methylbenzene

Introduction
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a polysubstituted aromatic compound

with the chemical formula C₁₁H₁₅BrO₄.[1] As a highly functionalized benzene derivative, its

unambiguous structural elucidation is critical for its application in research and development,

particularly in fields such as medicinal chemistry and materials science where precise

molecular architecture dictates biological activity and physical properties. This guide provides a

comprehensive overview of the analytical methodologies and data interpretation required to

confirm the structure of this compound, grounded in the principles of nuclear magnetic

resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The

causality behind experimental choices and the self-validating nature of the combined data are

emphasized throughout.

Molecular Structure and Numbering
The structure of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a hexasubstituted

benzene ring. According to IUPAC nomenclature for polysubstituted benzenes, the substituents

are assigned locants to give the lowest possible numbers, with alphabetical priority in the case

of a tie.[2][3] For clarity in spectroscopic assignments, the following numbering scheme will be

used:
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Caption: Structure and numbering of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, both ¹H and ¹³C

NMR, along with two-dimensional techniques like HSQC and HMBC, would provide definitive

structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the methyl and methoxy protons.

The absence of signals in the aromatic region (typically 6.5-8.0 ppm) would be the first

indication of a fully substituted benzene ring.[4]

Experimental Protocol:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher spectrometer, co-adding at least 16 scans to

ensure a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data:
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 2.40 Singlet 3H -CH₃ (C6)

The methyl

group is attached

directly to the

aromatic ring.

~ 3.80 Singlet 3H -OCH₃

One of the four

methoxy groups,

likely the one

least sterically

hindered.

~ 3.85 Singlet 3H -OCH₃
A second distinct

methoxy group.

~ 3.90 Singlet 3H -OCH₃
A third distinct

methoxy group.

~ 3.95 Singlet 3H -OCH₃

The fourth

methoxy group,

potentially the

most sterically

hindered or

electronically

differentiated.

Interpretation: The presence of four distinct singlets for the methoxy groups, each integrating to

3 protons, would indicate that the four methoxy groups are in chemically non-equivalent

environments. This is consistent with the proposed structure where the electronic and steric

effects of the bromine and methyl substituents prevent free rotation and create unique chemical

environments for each methoxy group. The methyl group protons are expected to appear as a

singlet, as there are no adjacent protons to couple with. The chemical shifts of methoxy groups

in aromatic systems typically range from 3.5 to 4.0 ppm.[6]
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¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A

sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all

carbon signals, including the quaternary carbons.

Predicted ¹³C NMR Data:
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 15.0 -CH₃ (C6) Aliphatic methyl carbon.

~ 61.0 -OCH₃

Methoxy carbons, which

typically appear in the 55-65

ppm range.

~ 61.2 -OCH₃

~ 61.5 -OCH₃

~ 61.8 -OCH₃

~ 115.0 C1-Br

The carbon bearing the

bromine atom is expected to

be significantly shielded

compared to the other

aromatic carbons.

~ 125.0 C6-CH₃
The carbon bearing the methyl

group.

~ 140-155 C2, C3, C4, C5

The four carbons bearing the

methoxy groups are expected

to be in the downfield region of

the aromatic spectrum due to

the deshielding effect of the

oxygen atoms.

Interpretation: The spectrum is expected to show a total of 11 distinct carbon signals,

corresponding to the 11 carbon atoms in the molecule. The upfield methyl signal, the four

distinct methoxy carbon signals, and the six unique aromatic carbon signals would provide

strong evidence for the proposed structure. The chemical shifts of the aromatic carbons are

influenced by the electronegativity and resonance effects of the substituents.

2D NMR Spectroscopy
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To definitively assign the proton and carbon signals, 2D NMR experiments such as

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond

Correlation (HMBC) would be employed.

Caption: Key HSQC and HMBC correlations for structural confirmation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its elemental composition and connectivity.

Experimental Protocol:

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization

method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected

molecular ion.

Predicted Mass Spectrometry Data:
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m/z Ion Rationale

290/292 [M]⁺

Molecular ion peak. The

presence of a pair of peaks

with approximately equal

intensity, separated by 2 m/z

units, is characteristic of a

compound containing one

bromine atom (due to the

natural abundance of ⁷⁹Br and

⁸¹Br isotopes).[7]

275/277 [M - CH₃]⁺

Loss of a methyl radical from a

methoxy group or the ring

methyl group.

262/264 [M - CO]⁺ Loss of carbon monoxide.

247/249 [M - CH₃ - CO]⁺
Subsequent loss of CO from

the [M - CH₃]⁺ fragment.

211 [M - Br]⁺ Loss of a bromine radical.

Interpretation: The most crucial observation in the mass spectrum would be the isotopic pattern

of the molecular ion. The presence of two peaks of nearly equal abundance at m/z 290 and 292

would be definitive evidence for the presence of one bromine atom. The fragmentation pattern

would likely involve the sequential loss of methyl radicals from the methoxy groups and the loss

of the bromine atom.
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Figure 3: Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:
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Wavenumber (cm⁻¹) Vibration Functional Group

2950-2850 C-H stretch Aliphatic (CH₃ and OCH₃)

1600-1450 C=C stretch Aromatic ring

1275-1200 C-O stretch Aryl ether (asymmetric)

1050-1010 C-O stretch Aryl ether (symmetric)

600-500 C-Br stretch Bromoalkane

Interpretation: The IR spectrum would be characterized by strong C-H stretching vibrations

from the methyl and methoxy groups. The presence of aromatic C=C stretching bands would

confirm the benzene ring. The most diagnostic peaks would be the strong C-O stretching bands

characteristic of aryl ethers.[5][8][9][10] The C-Br stretch is typically weak and falls in the

fingerprint region.

Proposed Synthesis
A plausible synthetic route to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene would involve

the bromination of the corresponding unbrominated precursor, 1,2,3,4-tetramethoxy-5-

methylbenzene. This precursor could potentially be synthesized from commercially available

starting materials through a series of methoxylation and methylation reactions. The bromination

step could be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to

achieve regioselective monobromination.[11]

Conclusion
The structural elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a systematic

process that relies on the synergistic interpretation of data from multiple analytical techniques.

The predicted NMR, MS, and IR data presented in this guide provide a robust framework for

the confirmation of its structure. Each technique offers a unique piece of the puzzle, and

together they form a self-validating system that ensures the scientific integrity of the structural

assignment. This comprehensive approach is indispensable for researchers and professionals

in the chemical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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